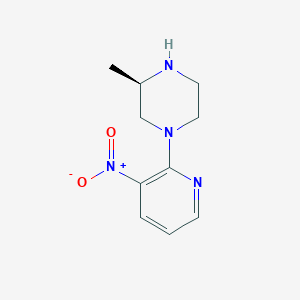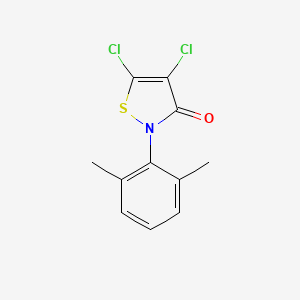
4,5-Dichloro-2-(2,6-dimethylphenyl)-1,2-thiazol-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dichloro-2-(2,6-dimethylphenyl)-1,2-thiazol-3(2H)-one is a chemical compound known for its unique structure and properties It is a member of the thiazolone family, characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Métodos De Preparación
The synthesis of 4,5-Dichloro-2-(2,6-dimethylphenyl)-1,2-thiazol-3(2H)-one typically involves the reaction of 2,6-dimethylphenyl isothiocyanate with a chlorinating agent. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the process is carried out under controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve scaling up this reaction with optimized conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
4,5-Dichloro-2-(2,6-dimethylphenyl)-1,2-thiazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidines.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols, forming new derivatives with potentially different properties.
Aplicaciones Científicas De Investigación
4,5-Dichloro-2-(2,6-dimethylphenyl)-1,2-thiazol-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential as antimicrobial agents, making it a subject of interest in the development of new antibiotics.
Medicine: Research has indicated that certain derivatives of this compound may have anti-inflammatory and anticancer properties, leading to studies on their potential therapeutic uses.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 4,5-Dichloro-2-(2,6-dimethylphenyl)-1,2-thiazol-3(2H)-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial enzymes, disrupting essential metabolic processes. In the case of its potential anticancer properties, the compound may induce apoptosis in cancer cells by interfering with cell signaling pathways.
Comparación Con Compuestos Similares
4,5-Dichloro-2-(2,6-dimethylphenyl)-1,2-thiazol-3(2H)-one can be compared with other thiazolone derivatives, such as:
4,5-Dichloro-2-phenyl-1,2-thiazol-3(2H)-one: Similar in structure but lacks the dimethyl groups, which may affect its reactivity and biological activity.
4,5-Dichloro-2-(4-methylphenyl)-1,2-thiazol-3(2H)-one: The presence of a methyl group at a different position can lead to variations in its chemical behavior and applications.
Propiedades
Número CAS |
142060-13-7 |
|---|---|
Fórmula molecular |
C11H9Cl2NOS |
Peso molecular |
274.2 g/mol |
Nombre IUPAC |
4,5-dichloro-2-(2,6-dimethylphenyl)-1,2-thiazol-3-one |
InChI |
InChI=1S/C11H9Cl2NOS/c1-6-4-3-5-7(2)9(6)14-11(15)8(12)10(13)16-14/h3-5H,1-2H3 |
Clave InChI |
JCWVNNBEJKMGTB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)N2C(=O)C(=C(S2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-{4-[(2-Fluorophenyl)methoxy]-6-phenylpyrimidin-2(1H)-ylidene}naphthalen-2(6H)-one](/img/structure/B12542414.png)
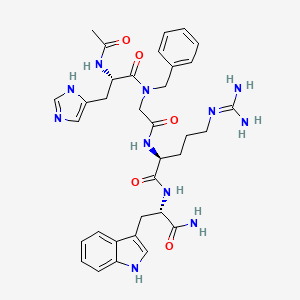
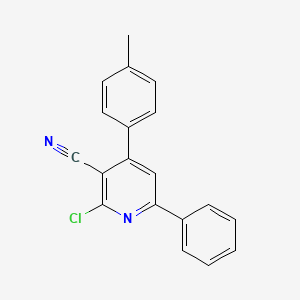
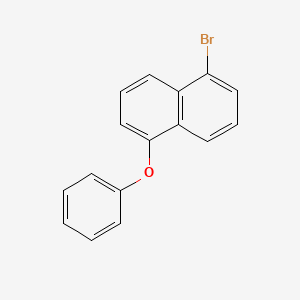
![Pyrazinamine, 5-[4-(methylthio)phenyl]-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B12542428.png)
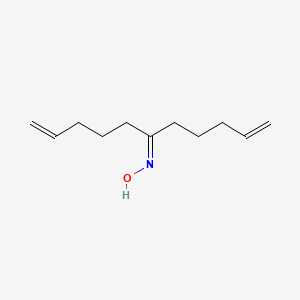
![2-[(7-Methoxytetradec-4-EN-1-YL)oxy]oxane](/img/structure/B12542444.png)
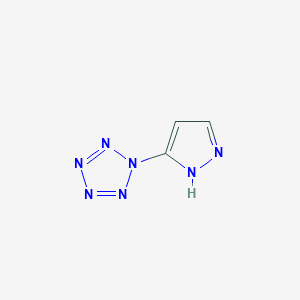
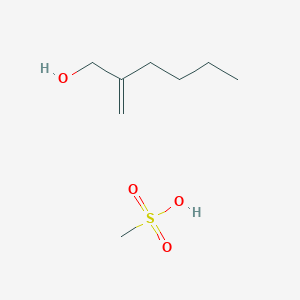
![4-{[(2S)-Butan-2-yl]amino}-2-(trifluoromethyl)benzonitrile](/img/structure/B12542466.png)
